![molecular formula C21H16N6O3 B2957729 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034297-25-9](/img/structure/B2957729.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16N6O3 and its molecular weight is 400.398. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-2,1-benzoxazole-5-carboxamide, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular docking study conducted on Lm-PTR1 , a protein target in Leishmania, justified the potent antileishmanial activity of the compound . The compound fits well in the LmPTR1 pocket (active site), characterized by lower binding free energy . This interaction results in the inhibition of the parasite’s growth and proliferation.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability and can reach its targets effectively .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the parasites, leading to their death . For instance, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c1-27-12-15(10-23-27)20-24-18(29-26-20)11-22-21(28)14-7-8-17-16(9-14)19(30-25-17)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRJSRONJJEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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